5-bromo-N-(3-fluoro-5-methylphenyl)pyrimidin-2-amine
Description
5-Bromo-N-(3-fluoro-5-methylphenyl)pyrimidin-2-amine (CAS: 1514352-25-0) is a pyrimidine derivative featuring a bromine atom at the 5-position of the pyrimidine ring and a 3-fluoro-5-methylphenyl group attached to the 2-amino position. Its molecular formula is C₁₁H₉BrFN₃, with a molecular weight of 297.11 g/mol . The structural uniqueness lies in the synergistic combination of electron-withdrawing (bromine, fluorine) and lipophilic (methyl) substituents, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
5-bromo-N-(3-fluoro-5-methylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrFN3/c1-7-2-9(13)4-10(3-7)16-11-14-5-8(12)6-15-11/h2-6H,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBACINSWJSVNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)NC2=NC=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3-fluoro-5-methylphenyl)pyrimidin-2-amine typically involves the reaction of 5-bromopyrimidine with 3-fluoro-5-methylaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(3-fluoro-5-methylphenyl)pyrimidin-2-amine can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as DMF or DMSO.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-bromo-N-(3-fluoro-5-methylphenyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-(3-fluoro-5-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The compound is compared to structurally analogous pyrimidin-2-amine derivatives (Table 1), focusing on substituents, molecular weight, and synthetic routes.
*Inferred from analogous syntheses in and .
Key Observations
Substituent Effects on Solubility and Lipophilicity: The dimethoxyethyl group (C₈H₁₂BrN₃O₂) introduces oxygen atoms, enhancing hydrophilicity compared to the target compound’s fluoro/methylphenyl group . The N,N-dimethyl derivative (C₆H₉BrN₄) has lower molecular weight and higher solubility due to reduced steric hindrance .
Biological Activity Insights :
- CDK4/6 Inhibition : Pyrimidin-2-amine derivatives with aryl/heteroaryl substituents (e.g., thiazole, pyridine) show promise as kinase inhibitors . The target compound’s bromine and fluorophenyl groups may enhance target affinity via halogen bonding and π-π interactions.
- FLAP Inhibition : Substituents at the 5-position (e.g., cyclobutylpyridinyl) are critical for activity . The bromine in the target compound could serve as a bioisostere for such groups.
- Antimicrobial Activity : Pyrimidine derivatives with halogen and methyl groups exhibit antibacterial properties, as seen in .
Synthetic Feasibility: The N,N-dimethyl analog (84% yield) demonstrates efficient synthesis via nucleophilic substitution . The target compound’s synthesis would likely follow a similar route using 3-fluoro-5-methylaniline. Alkynyl/aryl derivatives () require coupling reactions (e.g., Sonogashira), which are more complex than direct substitutions .
Biological Activity
5-bromo-N-(3-fluoro-5-methylphenyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is being investigated for various therapeutic applications, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom at the 5-position of the pyrimidine ring and a fluoro-substituted phenyl group, which may enhance its biological activity through electronic effects and steric interactions. The presence of fluorine is known to influence the pharmacokinetic properties of compounds, potentially improving their bioavailability and selectivity for biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound demonstrates significant antimicrobial properties against various pathogens. Its effectiveness may be attributed to its ability to disrupt microbial cell functions.
- Anticancer Properties : Preliminary investigations suggest that it may inhibit the proliferation of cancer cells. The compound's structure allows it to interact with specific kinases involved in cancer cell signaling pathways, potentially leading to reduced tumor growth.
The mechanism by which this compound exerts its biological effects involves:
- Target Interaction : The compound is believed to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to altered signaling pathways that affect cell growth and survival.
- Inhibition of Kinases : Recent studies have focused on its ability to inhibit certain kinases implicated in cancer progression. For instance, it has been tested against plasmodial kinases, showing promising inhibitory activity that could be harnessed for malaria treatment .
Case Studies
- Anticancer Activity : In vitro studies demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines, with IC50 values ranging from 1.75 µM to 9.46 µM when compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
- Kinase Inhibition : A study utilizing the KinaseSeeker technology revealed that this compound could effectively inhibit PfGSK3 and PfPK6 kinases, which are critical in malaria pathogenesis . The IC50 values obtained were promising enough to warrant further investigation into its potential as an antimalarial agent.
- Antimicrobial Testing : The antimicrobial efficacy was evaluated against a panel of bacterial strains, showing notable inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent .
Data Tables
| Biological Activity | IC50 Values (µM) | Target/Pathway |
|---|---|---|
| Cancer Cell Lines (e.g., MCF-7) | 1.75 - 9.46 | Cell proliferation pathways |
| Kinase Inhibition (PfGSK3) | 0.698 | Malaria treatment |
| Antimicrobial Activity | Varies by strain | Microbial cell function disruption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
